N-Desmethyl Terbinafine-d7
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Overview
Description
N-Desmethyl Terbinafine-d7 is a deuterated form of N-Desmethyl Terbinafine, a metabolite of the antifungal agent Terbinafine. This compound is primarily used in scientific research, particularly in the study of pharmacokinetics and metabolic pathways. The deuterium labeling (d7) helps in tracing and quantifying the compound in biological systems using mass spectrometry.
Mechanism of Action
Target of Action
N-Desmethyl Terbinafine-d7, like its parent compound Terbinafine, primarily targets the squalene epoxidase , also known as squalene monooxygenase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of the fungal cell wall .
Mode of Action
This compound inhibits the action of squalene epoxidase . This inhibition prevents the formation of ergosterol and leads to an accumulation of squalene . The buildup of squalene weakens the cell wall of fungal cells, thereby inhibiting their growth and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting squalene epoxidase, the compound disrupts the conversion of squalene to ergosterol . This disruption leads to a deficiency of ergosterol, causing instability and increased permeability in the fungal cell membrane, and an accumulation of squalene, which is toxic to the fungal cell .
Pharmacokinetics
This compound, similar to TMC207, is metabolized to an active derivative and both compounds are eliminated with long terminal half-lives (50 to 60 h in mice) reflecting slow release from tissues such as lung and spleen . Upon administration, maximum plasma concentration (Cmax), area under the plasma concentration-time curve from time zero to 168 h postdose (AUC168h), and minimum plasma concentration (Cmin) were approximately dose proportional between 8 and 64 mg/kg .
Result of Action
The inhibition of ergosterol synthesis by this compound results in a weakened fungal cell wall . This weakening disrupts the normal functioning of the fungal cell, leading to its death . Therefore, the compound exhibits fungicidal activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl Terbinafine-d7 involves the deuteration of N-Desmethyl Terbinafine. The process typically starts with the synthesis of N-Desmethyl Terbinafine, which is then subjected to deuterium exchange reactions. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the incorporation of deuterium atoms into the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets research-grade standards .
Chemical Reactions Analysis
Types of Reactions
N-Desmethyl Terbinafine-d7 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its oxidized forms, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully reduced forms of the compound .
Scientific Research Applications
N-Desmethyl Terbinafine-d7 is widely used in scientific research for various applications:
Chemistry: Used as a reference standard in mass spectrometry to study the metabolic pathways of Terbinafine.
Biology: Helps in tracing the distribution and metabolism of Terbinafine in biological systems.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Terbinafine.
Industry: Employed in the development and quality control of antifungal medications.
Comparison with Similar Compounds
Similar Compounds
N-Nitroso N-Desmethyl Terbinafine: Another metabolite of Terbinafine with similar applications in research.
Terbinafine N-Oxide: An oxidized form of Terbinafine used in similar studies.
Terbinafine EP Impurity A: A related impurity often studied in the context of Terbinafine metabolism.
Uniqueness
N-Desmethyl Terbinafine-d7 is unique due to its deuterium labeling, which makes it particularly useful in mass spectrometry studies. The deuterium atoms provide a distinct mass difference, allowing for precise tracing and quantification in complex biological matrices .
Properties
IUPAC Name |
(E)-N-[(2,3,4,5,6,7,8-heptadeuterionaphthalen-1-yl)methyl]-6,6-dimethylhept-2-en-4-yn-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N/c1-20(2,3)14-7-4-8-15-21-16-18-12-9-11-17-10-5-6-13-19(17)18/h4-6,8-13,21H,15-16H2,1-3H3/b8-4+/i5D,6D,9D,10D,11D,12D,13D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJZLXQHMWUCIC-YPEAPPCBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC=CCNCC1=CC=CC2=CC=CC=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C(C(=C(C2=C1[2H])[2H])[2H])[2H])CNC/C=C/C#CC(C)(C)C)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.